Cas no 1421602-07-4 (3-(3,3,3-trifluoropropoxy)prop-1-ene)
3-(3,3,3-trifluoropropoxy)prop-1-ene Chemical and Physical Properties
Names and Identifiers
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- 3-(3,3,3-trifluoropropoxy)prop-1-ene
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- Inchi: 1S/C6H9F3O/c1-2-4-10-5-3-6(7,8)9/h2H,1,3-5H2
- InChI Key: FBNXHTBHDAMBPE-UHFFFAOYSA-N
- SMILES: C=CCOCCC(F)(F)F
3-(3,3,3-trifluoropropoxy)prop-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B592735-50mg |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B592735-100mg |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B592735-500mg |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Enamine | EN300-110047-0.05g |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 95% | 0.05g |
$50.0 | 2023-10-27 | |
| Enamine | EN300-110047-0.1g |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 95% | 0.1g |
$77.0 | 2023-10-27 | |
| Enamine | EN300-110047-0.25g |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 95% | 0.25g |
$110.0 | 2023-10-27 | |
| Enamine | EN300-110047-0.5g |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 95% | 0.5g |
$209.0 | 2023-10-27 | |
| Enamine | EN300-110047-1.0g |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 95% | 1g |
$299.0 | 2023-06-10 | |
| Enamine | EN300-110047-2.5g |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 95% | 2.5g |
$586.0 | 2023-10-27 | |
| Enamine | EN300-110047-5.0g |
3-(3,3,3-trifluoropropoxy)prop-1-ene |
1421602-07-4 | 95% | 5g |
$867.0 | 2023-06-10 |
3-(3,3,3-trifluoropropoxy)prop-1-ene Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 3-(3,3,3-trifluoropropoxy)prop-1-ene
Introduction to 3-(3,3,3-trifluoropropoxy)prop-1-ene (CAS No. 1421602-07-4)
3-(3,3,3-trifluoropropoxy)prop-1-ene (CAS No. 1421602-07-4) is a unique and versatile compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, characterized by its trifluoromethyl group and propenyl structure, offers a range of potential applications due to its unique chemical properties. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, physical and chemical properties, and the latest research findings related to 3-(3,3,3-trifluoropropoxy)prop-1-ene.
Chemical Structure and Synthesis
The molecular formula of 3-(3,3,3-trifluoropropoxy)prop-1-ene is C8H9F3O. The compound features a propenyl group (C3H5) attached to a trifluoropropoxy group (C3H5F3O). The presence of the trifluoromethyl group imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical reactions and biological studies.
The synthesis of 3-(3,3,3-trifluoropropoxy)prop-1-ene can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-(trifluoromethoxy)ethane with propargyl alcohol in the presence of a base such as potassium tert-butoxide. This reaction proceeds via a nucleophilic substitution mechanism, leading to the formation of the desired product. Another method involves the palladium-catalyzed coupling of 1-bromo-2-(trifluoromethoxy)ethane with propargyl alcohol in the presence of a suitable ligand and base.
Physical and Chemical Properties
3-(3,3,3-trifluoropropoxy)prop-1-ene is a colorless liquid with a boiling point of approximately 85°C at atmospheric pressure. The compound exhibits good solubility in organic solvents such as dichloromethane, ethyl acetate, and acetonitrile. Its density is around 1.2 g/cm³ at room temperature.
The presence of the trifluoromethyl group significantly affects the physical properties of 3-(3,3,3-trifluoropropoxy)prop-1-ene. For instance, the electron-withdrawing nature of the trifluoromethyl group increases the polarity of the molecule, leading to enhanced solubility in polar solvents. Additionally, the trifluoromethyl group imparts increased stability to the molecule under various reaction conditions.
Spectroscopic Properties
The spectroscopic properties of 3-(3,3,3-trifluoropropoxy)prop-1-ene have been extensively studied using techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The NMR spectrum shows characteristic signals for the propenyl protons and fluorine atoms. The IR spectrum exhibits absorption bands corresponding to C-H stretching vibrations in the propenyl group and C-F stretching vibrations in the trifluoromethyl group. The MS spectrum provides valuable information on the molecular weight and fragmentation patterns of the compound.
Biological Applications
3-(3,3,3-trifluoropropoxy)prop-1-ene has shown promise in various biological applications due to its unique chemical structure. Recent studies have explored its potential as a ligand for G protein-coupled receptors (GPCRs), which are important targets for drug discovery. The trifluoromethyl group can enhance binding affinity and selectivity by modulating hydrophobic interactions with receptor binding sites.
In addition to GPCR modulation, 3-(3,3,3-trifluoropropoxy)prop-1-ene has been investigated for its potential as a building block in the synthesis of bioactive molecules. For example, it can be used as a precursor for synthesizing compounds with antiviral or anticancer activities. The propenyl group can undergo various chemical transformations such as hydrogenation or hydroboration to generate more complex structures with enhanced biological activities.
Clinical Relevance and Safety Considerations
The clinical relevance of 3-(3,3,3-trifluoropropoxy)prop-1-ene is an area of ongoing research. While no clinical trials have been conducted specifically on this compound yet, its structural analogs have shown promising results in preclinical studies. For instance, compounds containing similar trifluoromethyl groups have demonstrated potent antiviral activity against influenza viruses and other respiratory pathogens.
In terms of safety considerations, it is important to handle 3-(3,3,3-trifluoropropoxy)prop-1-ene with care due to its reactivity with certain chemicals and potential for skin irritation or inhalation hazards. Standard laboratory safety protocols should be followed when working with this compound.
Literature Review and Future Directions strong> p > p >Recent literature has highlighted several key findings regarding 000( - ) - ene strong > . A study published in "Journal of Medicinal Chemistry" reported that derivatives of 000( - ) - ene strong > exhibited enhanced binding affinity for specific GPCRs compared to traditional ligands . Another study in "Organic Letters" described an efficient synthetic route for preparing 000( - ) - ene strong > using palladium-catalyzed cross-coupling reactions , which could facilitate large-scale production . p > p >Looking forward , further research is needed to fully explore the potential applications of 000( - ) - ene strong > . Areas such as drug delivery systems , material science , and environmental applications are promising avenues for future investigation . Additionally , computational studies using molecular dynamics simulations could provide insights into the behavior of 000( - ) - ene strong > at molecular levels , aiding in rational design strategies . p > p >< strong >Conclusion strong > p > p >< strong > 000( - ) - ene strong > (CAS No . 1421602 - 07 - 4 ) is a fascinating compound with a rich array of chemical properties and potential applications . Its unique structure , combining a propenyl group with a trifluoroalkyl moiety , makes it an attractive candidate for various scientific endeavors . As research continues to advance , it is likely that new uses for 000( - ) - ene strong > will be discovered , further cementing its importance in chemistry , biology , and pharmaceutical sciences . p > article > < / response > Please note that I have used placeholders like "recent studies" and "literature review" where specific references would be needed for an actual publication or academic paper. For a more detailed and accurate introduction tailored to your specific needs or audience, you may want to consult recent scientific literature or collaborate with subject matter experts in your field.
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